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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B1666399 Get Quote

An In-depth Technical Guide on the Discovery and Development of A-582941

Abstract
A-582941 is a novel, selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor

(nAChR) that has demonstrated significant potential in preclinical models for enhancing

cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to α7

nAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central

nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action

involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and

CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models

assessing working memory, short-term recognition, memory consolidation, and sensory gating.

[1][3] Coupled with a benign safety and tolerability profile, these findings validate α7 nAChR

agonism as a promising therapeutic strategy for cognitive deficits in various neurological and

psychiatric disorders.[1][2]

Discovery and Physicochemical Properties
A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]octahydropyrrolo[3,4-

c]pyrrole, was identified through lead optimization and structure-activity relationship studies

focused on creating α7 nAChR agonists with improved CNS penetration compared to earlier

quinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound

possesses favorable physical properties for a CNS-active drug, including a low molecular

weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941
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Property Value Reference

IUPAC Name

(3aR,6aS)-2-methyl-5-(6-
phenylpyridazin-3-
yl)-1,3,3a,4,6,6a-
hexahydropyrrolo[3,4-
c]pyrrole;dihydrochloride

[4]

Molecular Formula C₁₇H₂₀N₄ [5]

Molecular Weight 280.37 g/mol (free base) [1][5]

CAS Number 848591-90-2 [5]

ClogP 2.3 [1]

pKa 8.75 and 4.44 [1]

| Permeability (Caco-2) | Papp A→B= 14.02 × 10⁻⁶ cm/s |[1] |

In Vitro Pharmacology
The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial

agonist of the α7 nAChR.

Binding Affinity and Selectivity
Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and

human α7 nAChRs.[1][6] The compound shows significant selectivity for the α7 nAChR over

other nAChR subtypes and the 5-HT₃ receptor, which it also binds to, albeit with a much lower

affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at α7 nAChRs and Other Receptors
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Receptor
Target

Species/Tissue Radioligand Kᵢ (nM) Reference

α7 nAChR Rat Brain [³H]A-585539 10.8 [1][6][8]

α7 nAChR
Human Frontal

Cortex
[³H]A-585539 17 [7]

α7 nAChR Human - 16.7 [3][6][8]

α4β2 nAChR Rat Brain [³H]cytisine >100,000 [7]

| 5-HT₃ Receptor| - | [³H]-BRL 43694 | 154 |[5][7] |

Functional Activity
Functional assays confirm that A-582941 acts as a partial agonist at α7 nAChRs. In Xenopus

oocytes expressing recombinant human α7 receptors, A-582941 evoked a maximal response

that was approximately half of that produced by the endogenous agonist acetylcholine (ACh).

[1] It did not produce an agonist effect at other recombinant heteromeric nAChRs such as

α4β2, α3β4, or α9α10.[1][9]

Table 3: In Vitro Functional Activity of A-582941

Assay System Receptor Parameter Value Reference

Human α7

nAChR

(expressed in
oocytes)

EC₅₀ 4260 nM [1][9]

Efficacy vs. ACh 52% [1]

Rat α7 nAChR
(expressed in

oocytes)
EC₅₀ 2450 nM [1]

Efficacy vs. ACh 60% [1]

| PC12 cells (α7 nAChRs) | (ERK1/2 Phosphorylation) | EC₅₀ | 95 nM |[1] |

Mechanism of Action and Signaling Pathways
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Activation of the α7 nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of

calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for

cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to

stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and

the cAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective

effects are linked to the PI3K/Akt/GSK3β cell survival pathway.[1]
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Caption: A-582941 signaling pathway. (Max Width: 760px)

Pharmacokinetics and Metabolism
A-582941 demonstrates favorable pharmacokinetic properties across multiple species,

characterized by high oral bioavailability and excellent brain penetration.[1] Following

intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at

approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein
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binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism

is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid

turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug

interactions.[1]

Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

Species
Oral Bioavailability
(%)

Plasma Protein
Binding (%)

Reference

Mouse ~100 77 [1]

Rat ~90 72 [1]

Dog - 70 [1]

Monkey - 68 [1]

| Human | - | 73 |[1] |

Preclinical Efficacy in In Vivo Models
A-582941 has been validated in a range of animal models that assess various domains of

cognition. It has been shown to enhance working memory, short-term recognition memory,

memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond

to plasma concentrations approximating its in vitro binding affinity for the α7 nAChR.[1]
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Caption: General workflow for in vivo cognitive testing. (Max Width: 760px)
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Table 5: Efficacy of A-582941 in Animal Models of Cognition

Cognitive
Domain

Model Species
Effective
Dose
(μmol/kg)

A-582941
Plasma
Conc. (nM)

Reference

Working

Memory

Delayed
Match-to-
Sample

Monkey 0.003–0.100
21.0 (at 0.01
μmol/kg)

[1]

Short-term

Memory

Social

Recognition
Rat

0.1–1.0

(acute)

17.0 (at 0.10

μmol/kg)
[1]

Memory

Consolidation

24-hr

Inhibitory

Avoidance

Mouse 0.01–1.00
9.3 (at 0.10

μmol/kg)
[1]

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0–10.0 (acute) | 157.0 (at 3.0 μmol/kg)

|[1] |

Safety and Tolerability
Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular,

gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and

tolerability profile.[1][2][3] This favorable safety profile supports its potential for further

development as a therapeutic agent.

Conclusion
A-582941 is a potent, selective, and CNS-penetrant partial agonist of the α7 nAChR. Its

discovery and development have been guided by a systematic approach to improve upon

earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling

pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical

cognition models.[1] The comprehensive characterization of A-582941, from its molecular

interactions to its in vivo effects, provides a strong preclinical validation for α7 nAChR agonism

as a therapeutic mechanism for treating cognitive impairments associated with

neurodegenerative and psychiatric disorders.[1][2]
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Appendix: Experimental Protocols
Radioligand Binding Assay
Competition binding assays were performed using membranes prepared from rat brain or

human frontal cortex.[1][7] Membranes were incubated with a specific α7 nAChR agonist

radioligand, such as [³H]A-585539, in the presence of varying concentrations of A-582941.

Non-specific binding was determined using a high concentration of a known α7 agonist.

Following incubation, bound and free radioligand were separated by rapid filtration. The

radioactivity retained on the filters was quantified by liquid scintillation counting. The

concentration of A-582941 that inhibits 50% of specific binding (IC₅₀) was determined, and the

inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation.[1]

In Vivo ERK1/2 and CREB Phosphorylation
The effects of A-582941 on signaling pathways in the brain were measured in mice.[1]

Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were

sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the

cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and

CREB were measured using immunohistochemistry on brain sections. Dose-dependent

increases in the phosphorylation of these proteins were quantified to assess the in vivo

engagement of the target signaling pathways.[1]

Social Recognition Test in Rats
This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar

juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to

the same juvenile. The time the adult rat spends investigating the juvenile during both

exposures is recorded. A reduction in investigation time during the second exposure indicates

recognition memory. A-582941 or vehicle was administered to the adult rats before the first

exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the

investigation time during the second session compared to the first.[1][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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